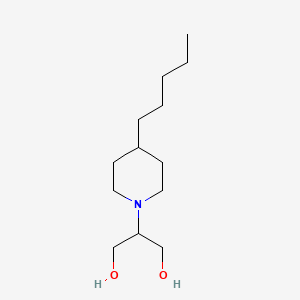
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol is an organic compound characterized by the presence of a piperidine ring substituted with a pentyl group and a propane-1,3-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol typically involves the reaction of 4-pentylpiperidine with a suitable diol precursor. One common method is the nucleophilic substitution reaction where 4-pentylpiperidine reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Pentylpiperidin-1-YL)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the diol moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the piperidine ring.
4-Pentylpiperidine: Contains the piperidine ring but lacks the diol moiety.
2,2-Bis(hydroxymethyl)propane-1,3-diol: Another diol with different substitution patterns.
Uniqueness
2-(4-Pentylpiperidin-1-YL)propane-1,3-diol is unique due to the combination of the piperidine ring and the propane-1,3-diol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
89129-95-3 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC名 |
2-(4-pentylpiperidin-1-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-12-6-8-14(9-7-12)13(10-15)11-16/h12-13,15-16H,2-11H2,1H3 |
InChIキー |
AEADCLOIXQMSTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCN(CC1)C(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
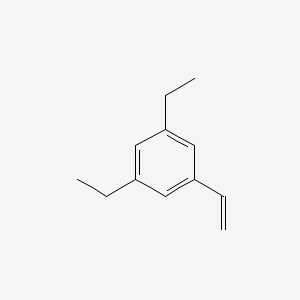
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
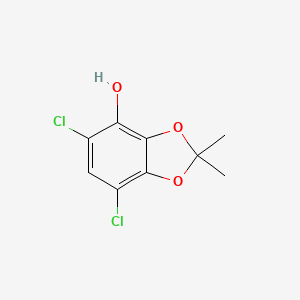
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
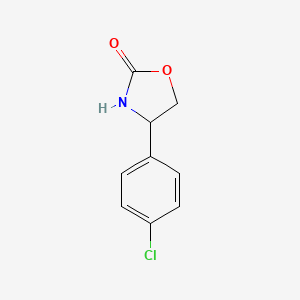
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)

![N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B14149229.png)
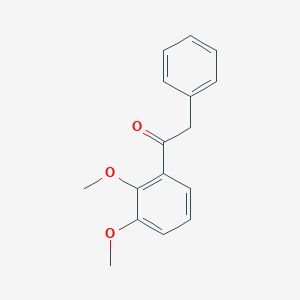
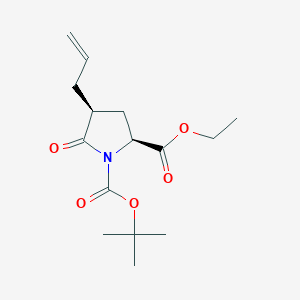
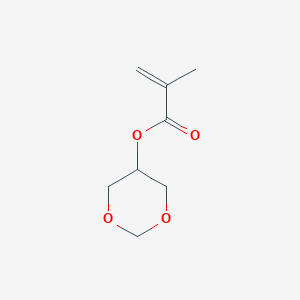
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)
![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
